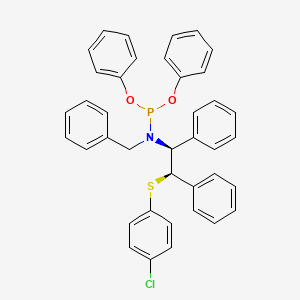
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a phosphoramidite group, a chlorophenyl thioether, and multiple phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multi-step organic reactions. The process begins with the preparation of the (1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl intermediate, which is then reacted with diphenyl benzyl phosphoramidite under controlled conditions. Key steps in the synthesis may include:
Formation of the thioether intermediate: This step involves the reaction of a chlorophenyl compound with a thiol group in the presence of a suitable catalyst.
Coupling reaction: The thioether intermediate is then coupled with diphenyl benzyl phosphoramidite using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidite ligands and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with specific molecular targets. The phosphoramidite group can coordinate with metal ions, forming complexes that act as catalysts in various chemical reactions. Additionally, the thioether and phenyl groups contribute to the compound’s binding affinity and specificity for certain biological targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
- Diphenyl benzyl((1S,2R)-2-((4-methylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
Uniqueness
What sets Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite apart from similar compounds is the presence of the chlorophenyl thioether group, which imparts unique chemical reactivity and biological activity. This structural feature enhances its potential as a versatile reagent in organic synthesis and a promising candidate for drug development.
生物活性
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a phosphoramidite compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of diphenyl benzyl phosphoramidites typically involves the reaction of phosphorous oxychloride with the corresponding alcohols and amines. The specific compound can be synthesized through a multi-step process involving the formation of thioether linkages and subsequent phosphitylation.
General Synthetic Route
- Formation of Thioether : The initial step involves the reaction of 4-chlorobenzyl thiol with diphenylethylene derivatives to form thioether intermediates.
- Phosphitylation : The thioether is then treated with phosphorous oxychloride to introduce the phosphoramidite functionality.
- Purification : The final product is purified using column chromatography to yield pure diphenyl benzyl phosphoramidite.
Diphenyl benzyl phosphoramidite exhibits several biological activities, primarily attributed to its interactions at the molecular level:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines through mitochondrial pathway activation. Specifically, it has been observed to promote cell death in K562 leukemia cells via mitochondrial permeability transition and depletion of cellular thiols .
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in cancer progression, such as cathepsin L, thereby exhibiting potential as an anti-metastatic agent .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of diphenyl benzyl phosphoramidite against human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation and mitochondrial membrane depolarization.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |
|---|---|---|
| 0 | 100 | Baseline |
| 5 | 85 | Minimal |
| 10 | 60 | Moderate |
| 20 | 30 | High |
Case Study 2: Inhibition of Cathepsin L
Another investigation focused on the inhibitory effects of diphenyl benzyl phosphoramidite on cathepsin L activity. It was found that the compound exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potential.
| Compound | IC50 (µM) |
|---|---|
| Diphenyl benzyl phosphoramidite | 5.6 |
| Control (No inhibitor) | N/A |
Comparative Studies
Comparative studies have demonstrated that diphenyl benzyl phosphoramidite shows enhanced biological activity compared to other thiosemicarbazone derivatives. This is attributed to its unique structural features that facilitate better binding interactions with target enzymes and cellular components.
Toxicity Profile
Toxicity assessments revealed that while diphenyl benzyl phosphoramidite effectively induces apoptosis in cancer cells, it exhibits lower cytotoxicity towards normal peripheral blood mononuclear cells, indicating a favorable therapeutic index .
属性
分子式 |
C39H33ClNO2PS |
|---|---|
分子量 |
646.2 g/mol |
IUPAC 名称 |
(1S,2R)-N-benzyl-2-(4-chlorophenyl)sulfanyl-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33ClNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
InChI 键 |
VLOUSGUATUPGBU-ZESVVUHVSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















